molecular formula C7H6F3NO2S B1397944 Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate CAS No. 900530-66-7

Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1397944
M. Wt: 225.19 g/mol
InChI Key: ITLCVRWHHVATKO-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity and the ability to increase the stability of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ester group (carboxylate), and a trifluoromethyl group. These groups can significantly influence the chemical behavior of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including oxidation, reduction, and coupling reactions . The thiazole ring can participate in electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and solubility .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Aminoethyl Thiazole Derivatives : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate serves as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing Michael-like addition of secondary amines. Primary amines were also explored in this context (Boy & Guernon, 2005).

  • Preparation of Novel Thiazole Compounds with Antibacterial Activity : A study synthesized novel thiazole compounds, including one with an ether structure, displaying significant antibacterial properties, especially against certain fungi (Qiu Li-ga, 2015).

  • Photolysis in Thiazole-5-Carboxylate Esters Synthesis : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate's photolysis in a trifluoroacetic acid environment resulted in moderate yields of thiazole-5-carboxylate esters, highlighting a distinct synthetic route (Fong et al., 2004).

  • One-Pot Synthesis of Functionalized Thiazole Carboxylates : A simplified one-pot synthesis method was described for creating functionalized ethyl 1,3-thiazole-5-carboxylates, utilizing thioureas or thioamides in an ionic liquid environment (Yavari et al., 2009).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antilipase Activities : Certain ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, featuring thiazole nuclei, showed good to moderate antimicrobial activities against various microorganisms, along with notable antiurease and antilipase activities (Başoğlu et al., 2013).

  • Corrosion Inhibition on AA6061 Alloy : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated effectiveness as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, acting as a mixed-type inhibitor and forming a protective film on the metal surface (Raviprabha & Bhat, 2019).

  • Antimicrobial Study of Modified Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a substantial derivative of the thiazole group, was modified and synthesized. These new compounds showed antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).

  • Drug-Likeness and SARS-CoV-2 Inhibitory Activity : Novel thiazole derivatives, including ethyl 5-((4-fluorophenyl)carbamoyl)-thiazole-4-carboxylate, were synthesized and analyzed for their structure, reactivity, and druggability. Molecular docking and ADME-T calculations demonstrated their potential as SARS-CoV-2 inhibitors and their compliance with the Lipinski's rule of five (Nagarajappa et al., 2022).

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLCVRWHHVATKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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